

comparing degradation efficiency of PROTACs with different linker lengths

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Compound of Interest

Compound Name: *NH₂-Ph-NH-cyclohexane-NH-Boc*

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The Linker's Length: A Critical Determinant of PROTAC Efficacy

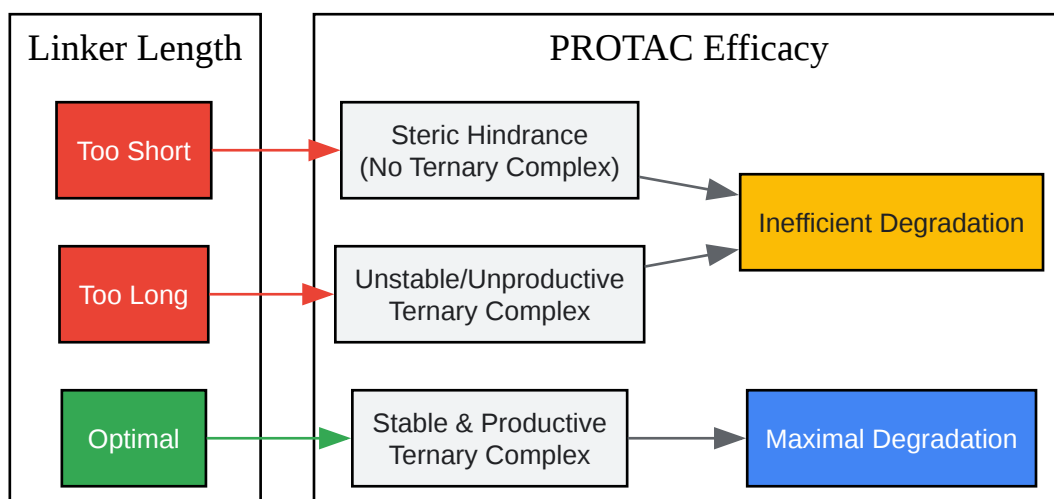
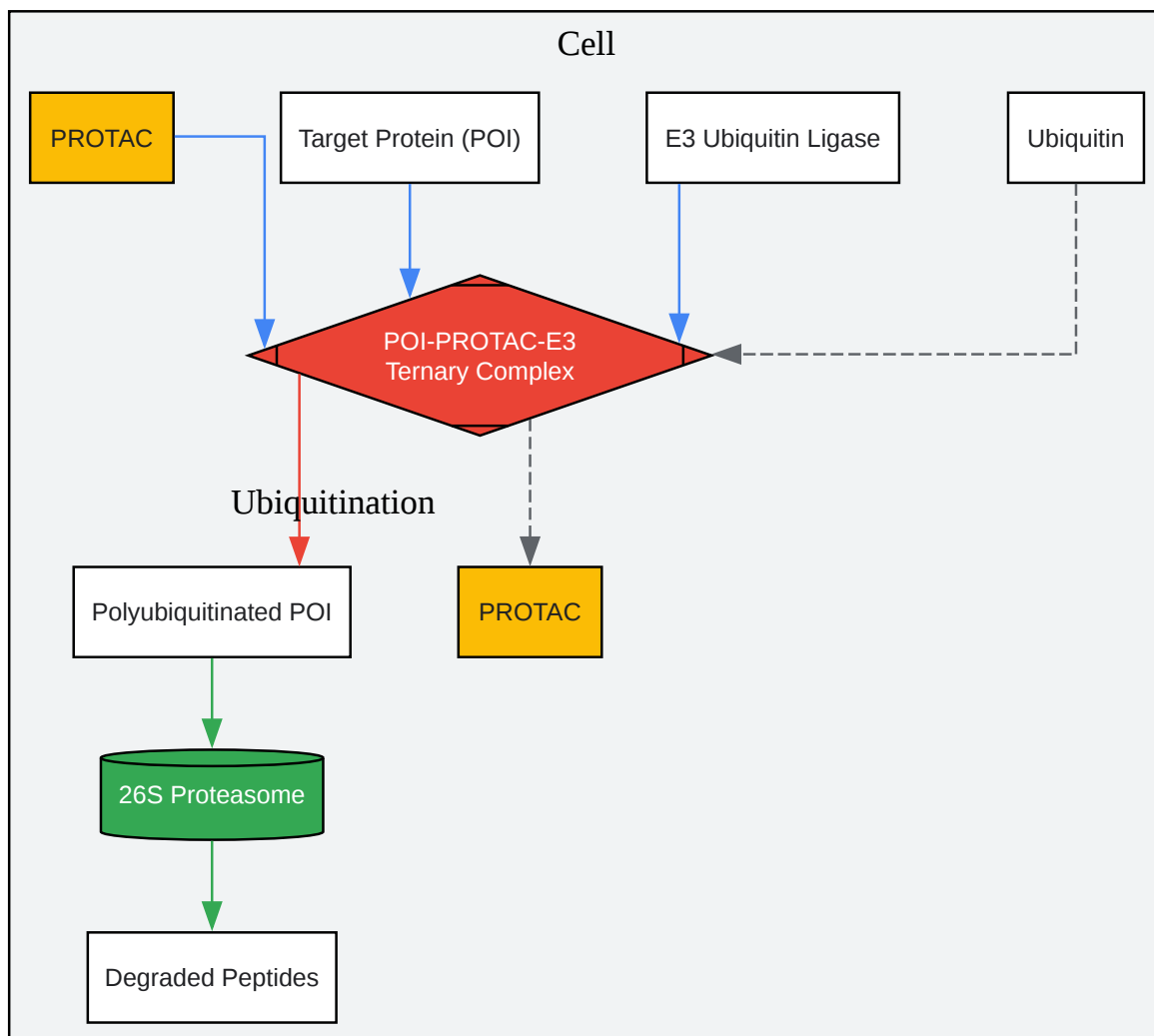
A comprehensive guide comparing the degradation efficiency of Proteolysis Targeting Chimeras (PROTACs) with different linker lengths, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

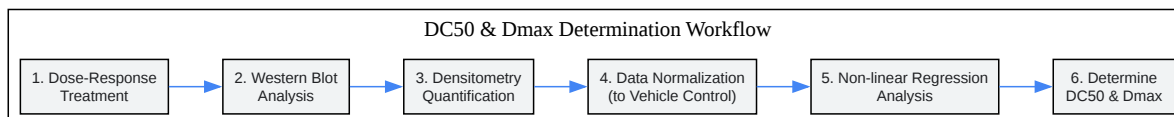
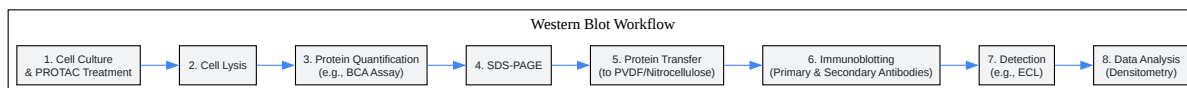
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the length of the linker connecting the target protein binder and the E3 ligase recruiter. This linker is not a passive spacer but an active component that orchestrates the formation of a stable and productive ternary complex, the cornerstone of PROTAC-mediated protein degradation.^{[1][2]} An improperly sized linker can lead to diminished or abolished degradation activity. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, while a linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.^{[1][3]} Therefore, optimizing linker length is a pivotal step in the development of potent and selective PROTACs.

The PROTAC Signaling Pathway: A Tripartite Alliance for Degradation

PROTACs function by co-opting the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS). A PROTAC molecule simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.^[1] Within this complex, the

E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome, thereby eliminating it from the cell.[1][4] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5]





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